molecular formula C9H18N2 B1329350 N,N'-di-tert-Butylcarbodiimide CAS No. 691-24-7

N,N'-di-tert-Butylcarbodiimide

Cat. No.: B1329350
CAS No.: 691-24-7
M. Wt: 154.25 g/mol
InChI Key: IDVWLLCLTVBSCS-UHFFFAOYSA-N
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Description

N,N'-Di-tert-butylcarbodiimide is an antifouling agent. It also functions as a reagent in the synthesis of zwitterionic azaspirocyclic hydantoins and evaluation of their antitumor activity.

Scientific Research Applications

Environmental Presence and Effects

N,N'-di-tert-Butylcarbodiimide (N,N'-DTC) derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are synthetic phenolic antioxidants widely used in industrial and commercial products. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, river water, and human tissues such as fat, serum, urine, breast milk, and fingernails. Exposure pathways include food intake, dust ingestion, and use of personal care products. Toxicity studies indicate potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some derivatives. BHT-Q, a transformation product of BHT, has been shown to cause DNA damage at low concentrations. Future research directions include investigating novel high molecular weight SPAs, studying the effects of co-exposure to multiple SPAs, and developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Synthesis of N-Heterocycles

N,N'-DTC derivatives like tert-butanesulfinamide are crucial in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used in the asymmetric synthesis of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutically relevant compounds. The methodology offers general access to these N-heterocycles, highlighting the significance of N,N'-DTC derivatives in synthetic chemistry (Philip et al., 2020).

Neuroprotective Potential

N,N'-DTC derivatives like 3-N-Butylphthalide (NBP) have shown significant neuroprotective effects, particularly in treating ischemic stroke and degenerative diseases. NBP promotes better post-stroke outcomes and acts on multiple mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. Despite challenges in transitioning from experimental to clinical practice, NBP and its derivatives hold promise as therapeutic agents for various neurological conditions (Abdoulaye & Guo, 2016).

Bioactivity of Analogs

2,4-Di-tert-butylphenol (2,4-DTBP), a common N,N'-DTC derivative, exhibits potent toxicity against a wide range of organisms, including its producers. Despite its autotoxic nature, 2,4-DTBP and its analogs are produced by a variety of organisms across different kingdoms. The understanding of why organisms produce these toxic compounds is still limited, but they might serve endocidal regulatory functions. The structural diversity of 2,4-DTBP and its analogs reflects their potential as bioactive compounds with various applications (Zhao et al., 2020).

Decomposition of Environmental Pollutants

N,N'-DTC derivatives play a role in the decomposition of environmental pollutants like methyl tert-butyl ether (MTBE) by adding hydrogen in cold plasma reactors. This innovative approach demonstrates the feasibility of using radiofrequency (RF) plasma reactors for decomposing and converting MTBE into less harmful compounds. Such applications are crucial in addressing the environmental concerns associated with the release of oxygenates like MTBE into the environment (Hsieh et al., 2011).

Safety and Hazards

N,N’-di-tert-Butylcarbodiimide is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 . The hazard statements are H226 - H315 - H319 - H335 . The precautionary statements are P210 - P233 - P240 - P241 - P303 + P361 + P353 - P305 + P351 + P338 .

Mechanism of Action

Target of Action

N,N’-di-tert-Butylcarbodiimide (DCC) is a coupling reagent primarily used in peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino groups of another . These groups play a crucial role in the formation of peptide bonds, which link amino acids together to form proteins .

Mode of Action

DCC facilitates the formation of peptide bonds by activating the carboxyl group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid . This results in the formation of an amide bond, with DCC being converted into a urea derivative as a byproduct .

Biochemical Pathways

The primary biochemical pathway affected by DCC is peptide synthesis . By facilitating the formation of peptide bonds, DCC plays a key role in the production of peptides and proteins, which are essential for a wide range of biological functions .

Pharmacokinetics

Its effectiveness as a coupling reagent can be influenced by factors such as concentration, reaction time, and the presence of other reagents .

Result of Action

The primary result of DCC’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins . These molecules can then go on to perform a variety of functions within a biological system .

Action Environment

The efficacy and stability of DCC can be influenced by various environmental factors. For instance, DCC is sensitive to moisture and should therefore be stored in a dry environment . Additionally, the reaction between DCC and amino acids is typically carried out in an organic solvent, such as dichloromethane .

Biochemical Analysis

Biochemical Properties

N,N’-di-tert-Butylcarbodiimide plays a crucial role in biochemical reactions, primarily as a coupling reagent in peptide synthesis. It interacts with carboxyl groups of amino acids, activating them for nucleophilic attack by amines, leading to the formation of peptide bonds. This compound is also used in the guanylation of aryl amines catalyzed by lanthanum amides . Additionally, it can react with oxalyl chloride to prepare dichloroimidazolidine-4,5-dione, a key intermediate for the synthesis of N,N’-diamidocarbenes .

Molecular Mechanism

At the molecular level, N,N’-di-tert-Butylcarbodiimide exerts its effects by activating carboxyl groups of amino acids, facilitating the formation of peptide bonds. This activation occurs through the formation of an O-acylisourea intermediate, which is highly reactive and readily attacked by nucleophiles such as amines. This mechanism is essential for the efficient synthesis of peptides and other biomolecules .

Metabolic Pathways

N,N’-di-tert-Butylcarbodiimide is not directly involved in metabolic pathways within living organisms. Its primary function is as a reagent in biochemical reactions, particularly peptide synthesis. Therefore, it does not interact with metabolic enzymes or cofactors in the same way endogenous metabolites do .

Transport and Distribution

As a chemical reagent, N,N’-di-tert-Butylcarbodiimide is not naturally transported or distributed within cells and tissues. In laboratory settings, it is typically added to reaction mixtures where it performs its function as a coupling reagent. Its localization and accumulation within cells are not relevant to its intended use .

Subcellular Localization

N,N’-di-tert-Butylcarbodiimide does not have specific subcellular localization, as it is not a naturally occurring biomolecule. Its activity and function are confined to the reaction environment where it is used as a coupling reagent. There are no targeting signals or post-translational modifications associated with this compound .

Properties

InChI

InChI=1S/C9H18N2/c1-8(2,3)10-7-11-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVWLLCLTVBSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C=NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219155
Record name Di-tert-butylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-24-7
Record name N,N′-Methanetetraylbis[2-methyl-2-propanamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butylcarbodiimide
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Record name Di-tert-butylcarbodiimide
Source EPA DSSTox
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Record name Di-tert-butylcarbodiimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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